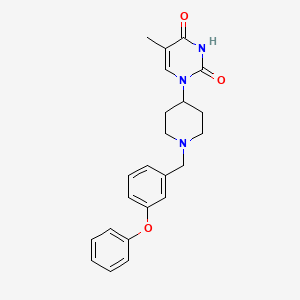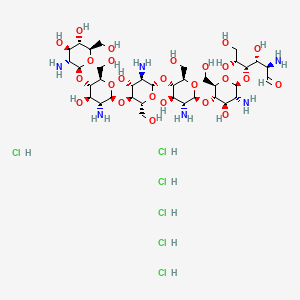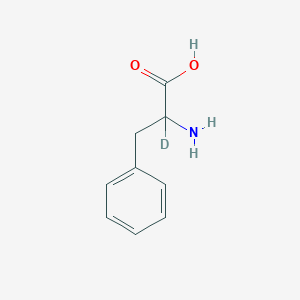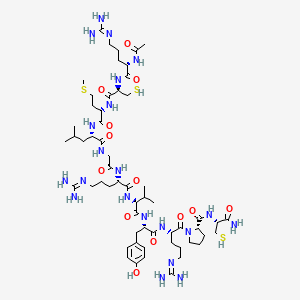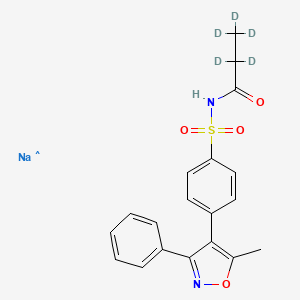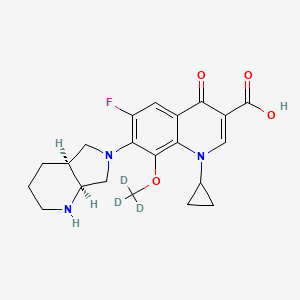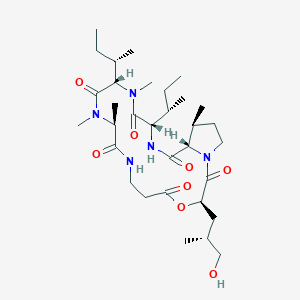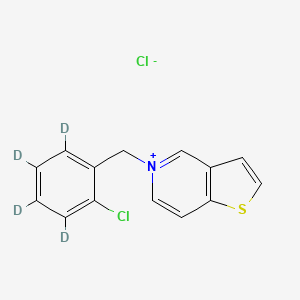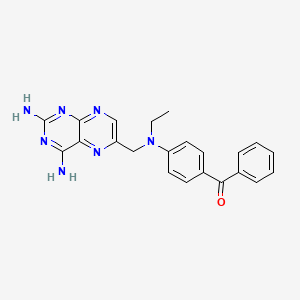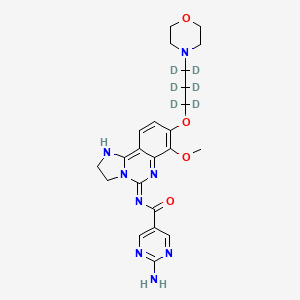
Copanlisib-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copanlisib-d6 is a deuterated form of Copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. It is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d6 involves the incorporation of deuterium atoms into the molecular structure of Copanlisib. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms in the presence of deuterated solvents.
Deuterated Reagents: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Copanlisib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and metabolic pathways.
科学研究应用
Copanlisib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Copanlisib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Copanlisib.
Drug Interaction Studies: Used to study potential drug-drug interactions and their effects on the pharmacokinetics of Copanlisib.
Biological Research: Employed in biological studies to understand the drug’s mechanism of action and its effects on various cellular pathways.
作用机制
Copanlisib-d6, like Copanlisib, inhibits the phosphatidylinositol-3-kinase pathway, which is involved in cell proliferation and survival. The compound preferentially targets the alpha and delta isoforms of phosphatidylinositol-3-kinase, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B cells .
相似化合物的比较
Similar Compounds
Idelalisib: Another phosphatidylinositol-3-kinase inhibitor with selectivity for the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of phosphatidylinositol-3-kinase.
Alpelisib: Selectively inhibits the alpha isoform of phosphatidylinositol-3-kinase.
Uniqueness
Copanlisib-d6 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated forms.
属性
分子式 |
C23H28N8O4 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2 |
InChI 键 |
MWYDSXOGIBMAET-AOPCVUNISA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC |
规范 SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



